molecular formula C28H26N4O2S B13447357 Icl-sirt078

Icl-sirt078

Cat. No.: B13447357
M. Wt: 482.6 g/mol
InChI Key: UEJBOCXPGHSONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICL-SIRT078 is a highly selective inhibitor of substrate-competitive Sirtuin 2 (SIRT2). Sirtuin 2 is a member of the sirtuin family of proteins, which are NAD±dependent deacetylases involved in various cellular processes, including aging, inflammation, and metabolism. This compound has shown significant neuroprotective effects, particularly in models of Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICL-SIRT078 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and conditions used in these steps are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Mechanism of Action

ICL-SIRT078 exerts its effects by selectively inhibiting Sirtuin 2. Sirtuin 2 is involved in the deacetylation of various substrates, including histones and non-histone proteins. By inhibiting Sirtuin 2, this compound disrupts these deacetylation processes, leading to changes in gene expression and cellular functions. The compound binds to the active site of Sirtuin 2, preventing the binding of NAD+ and the subsequent deacetylation reaction .

Properties

Molecular Formula

C28H26N4O2S

Molecular Weight

482.6 g/mol

IUPAC Name

3-[(2-methoxynaphthalen-1-yl)methyl]-7-(pyridin-3-ylmethylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3

InChI Key

UEJBOCXPGHSONP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3C=NC4=C(C3=O)C5=C(S4)CC(CC5)NCC6=CN=CC=C6

Origin of Product

United States

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